Methyl 4-[(allylamino)carbonyl]benzoate
Description
Methyl 4-[(allylamino)carbonyl]benzoate is an organic compound featuring a benzoate ester core substituted at the para position with an allylamino carbonyl group. This structure combines aromatic, ester, and allyl functionalities, making it a versatile intermediate in synthetic chemistry. The allyl group may confer reactivity for further functionalization, while the ester moiety enhances solubility and stability.
Properties
IUPAC Name |
methyl 4-(prop-2-enylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16-2/h3-7H,1,8H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLKIFVIURDOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Methyl 4-((2-(allylamino)thieno[3,2-d]pyrimidin-4-yl)amino)benzoate (Entry 2, ):
- Structure: Incorporates a thieno[3,2-d]pyrimidinyl ring linked to the benzoate via an amino group.
- Synthesis : Yield = 26%, with $^1$H-NMR confirming regioselective allylamine coupling (δ 5.96 ppm, allyl protons) .
- Key Difference: The thieno-pyrimidine scaffold enhances binding to enzymatic pockets compared to the simpler allylamino carbonyl group in the target compound.
Agrochemical Benzoate Derivatives
- Structure: Contains a sulfonylurea bridge and triazine ring instead of the allylamino carbonyl group.
- Application : Herbicide targeting acetolactate synthase (ALS) in weeds.
- Key Difference : The sulfonylurea group increases hydrogen-bonding capacity, enhancing herbicidal potency compared to the allyl-substituted benzoate .
- Structure : Features a methoxy-substituted triazine and sulfonylurea.
- Application : Broadleaf herbicide with systemic action.
- Key Difference: The triazine ring stabilizes interactions with ALS enzymes, a mechanism absent in Methyl 4-[(allylamino)carbonyl]benzoate .
Research Findings and Trends
- Reactivity: The allyl group in this compound offers opportunities for click chemistry or polymerization, unlike the static sulfonylurea groups in agrochemicals .
- Biological Activity: Thieno-pyrimidine derivatives (e.g., Entry 2) demonstrate superior target engagement in kinase inhibition compared to simpler benzoates, highlighting the role of heterocycles in drug design .
- Synthetic Challenges: The 26% yield of Entry 2 underscores the difficulty in coupling bulky heterocycles to benzoates, a hurdle less pronounced in triazine-based herbicides .
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